X-ray crystallography revealed that the benzofuran system in ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is planar and forms an angle of 87.27(9)° with the propanoate unit [].
Crystallographic studies of (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), a potent gastrin/cholecystokinin-B receptor antagonist, identified two crystalline forms (alpha and beta), enabling the development of formulations with enhanced dissolution and absorption properties [].
For example, the lipophilicity of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives was modified by introducing polar functional groups, resulting in improved pharmacokinetic profiles and reduced toxicity [].
The low second-order nonlinear response of methyl 2-(4-ethyl-5-methyl-2-thioxo-2,3-dihydro-1,3-thiazol-3-yl)propionate, as determined by its second harmonic generation (SHG) efficiency, was attributed to the unfavorable packing of molecules in its crystal lattice [].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7